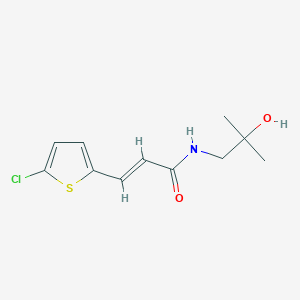
Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate, also known as Ethyl Oxazolone, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate Oxazolone has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. It has also been investigated for its potential use as a ligand in coordination chemistry and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate Oxazolone is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It has also been reported to exhibit antioxidant activity and to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate Oxazolone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to have anti-inflammatory and analgesic effects, as well as to exhibit antitumor activity. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate Oxazolone for lab experiments is its ease of synthesis and availability. It also exhibits a wide range of potential applications in various fields, making it a versatile compound for research. However, its potential toxicity and lack of in vivo studies may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate Oxazolone. One area of interest is its potential use as a ligand in coordination chemistry, as well as its potential catalytic activity in organic reactions. It may also be investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies may be conducted to investigate its mechanism of action and potential toxicity in vivo.
Méthodes De Synthèse
Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate Oxazolone can be synthesized through a variety of methods, including the reaction of ethyl 3-aminocrotonate with glyoxal in the presence of acetic acid, or the reaction of ethyl 2-aminoacrylate with glyoxal in the presence of acetic acid. These methods have been reported to yield high purity and good yields of Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate Oxazolone.
Propriétés
IUPAC Name |
ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-2-13-9(12)7-8(14-5-10-7)6-3-4-15-11-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECBPQCKXFHGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7589228.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)
![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide](/img/structure/B7589258.png)
![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)
![4-[4-(Aminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7589277.png)
![[4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B7589285.png)
![[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589289.png)
![[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)
![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)
